(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O4/c16-14(20)4-3-13(15(21)22)17-6-5-9-8-18-12-2-1-10(19)7-11(9)12/h1-2,7-8,13,17-19H,3-6H2,(H2,16,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
RWKDEWPBCQCBFB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
The SPPS method employs Wang resin or Rink amide resin for anchoring the C-terminal carboxylic acid. Activation via N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates coupling of the Fmoc-protected glutamic acid derivative.
Sequential Elongation and Indole Incorporation
- Step 1 : Deprotection of the Fmoc group using 20% piperidine in DMF.
- Step 2 : Coupling of 2-(5-hydroxy-1H-indol-3-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).
- Step 3 : On-resin oxidation of the secondary alcohol to the α-ketoamide using Dess-Martin periodinane (yield: 78–85%).
Cleavage and Purification
Resin cleavage with TFA:H₂O:triisopropylsilane (95:2.5:2.5) followed by reverse-phase HPLC (C18 column, 10–50% acetonitrile/water gradient) achieves >98% purity.
Solution-Phase Convergent Synthesis
Indole-Ethylamine Intermediate Preparation
α-Ketoacid Synthesis
Coupling and Deprotection
- Peptide coupling via EDC/HOBt in DCM links the indole-ethylamine and α-ketoacid fragments (65% yield).
- Sequential deprotection with TBAF (for TBS) and HCl/dioxane (for Boc) furnishes the target compound.
Enzymatic Resolution for Stereochemical Control
Kinetic Resolution Using Lipases
Racemic α-ketoamide intermediates are resolved via Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether, achieving 94% enantiomeric excess (ee) for the (S)-isomer.
Dynamic Kinetic Asymmetric Amination
Palladium-catalyzed asymmetric amination of α-keto esters with BINAP ligands achieves 99% ee, circumventing the need for post-synthetic resolution.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Round-bottom flask) | Continuous Flow System |
| Solvent Consumption | 50 L/kg product | 8 L/kg product |
| Catalyst Loading | 5 mol% | 0.5 mol% |
| Overall Yield | 62% | 78% |
Key industrial optimizations:
- Continuous flow hydrogenation for ethylamino linker formation (Pd/C, 50 bar H₂, 80°C).
- In-line FTIR monitoring ensures real-time quality control during α-ketoamide oxidation.
Green Chemistry Approaches
Solvent Recycling
Catalytic Waste Reduction
- Photocatalytic oxidation using TiO₂ nanoparticles under UV light minimizes stoichiometric oxidant waste.
Comparative Analysis of Methodologies
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| SPPS | 8 | 58% | >98% | Moderate |
| Solution-Phase Convergent | 10 | 65% | 95% | High |
| Enzymatic Resolution | 7 | 72% | 97% | Low |
| Industrial Flow Process | 6 | 78% | 99.5% | Very High |
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
- Indole modifications : Glumitan’s 5-hydroxyindole group contrasts with the adamantane-indole hybrids in , which exhibit enhanced lipophilicity and receptor selectivity.
- Amino acid backbone: The oxopentanoic acid motif is shared with compounds in and , but substituents like triazole () or isoindolinone () drastically alter solubility and target affinity.
Glumitan vs. VEGFR Inhibitors ():
Glumitan’s VEGFR inhibitory activity aligns with analogs like (S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid (CAS: 38101-59-6), which also targets angiogenesis pathways . However, the latter lacks the 5-hydroxyindole group, suggesting Glumitan’s hydroxyl moiety may improve binding specificity.
Glumitan vs. Immunomodulatory Compounds ():
The lenalidomide impurity (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid shares Glumitan’s oxopentanoic acid backbone but replaces the indole with an isoindolinone ring. This structural shift correlates with immunomodulatory effects via cereblon E3 ligase modulation .
Research Findings
- Metabolic Stability: Glumitan’s indole-hydroxyl group may reduce oxidative metabolism compared to non-hydroxylated analogs, as seen in ’s metabolites (M3/M6), which undergo reductive denitration .
- Target Engagement: Molecular dynamics simulations () suggest that oxopentanoic acid derivatives with aromatic substituents (e.g., indole) form stable hydrogen bonds with protease active sites, supporting Glumitan’s VEGFR inhibition .
Biological Activity
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid, also known as a derivative of tryptophan, exhibits significant biological activities owing to its structural features that include an amino acid backbone and an indole moiety. This compound is notable for its potential therapeutic applications and biochemical roles.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O4
- Molecular Weight : 305.33 g/mol
- CAS Number : 930495-18-4
The compound features a five-carbon chain with both ketone and amine functional groups, which are critical for its biological interactions.
Biological Activities
-
Antioxidant Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives isolated from lactic acid bacteria demonstrated effective DPPH radical-scavenging activities, suggesting potential applications in oxidative stress-related conditions .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Study 1: Antioxidative Potential
In a study focusing on amino acid derivatives, this compound was tested alongside other metabolites for their radical-scavenging abilities. The compound showed promising results in reducing oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent .
Case Study 2: Neuroprotection
A neuroprotective assay demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H19N3O4 | Antioxidant, Neuroprotective |
| 5-Hydroxytryptophan | C11H12N2O3 | Precursor to serotonin, Mood enhancement |
| N-(5-amino-2-hydroxyphenyl)propanoic acid | C11H13N3O3 | Neuroprotective, Antioxidant |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid?
- Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and amino acid precursors. For example, analogous compounds with indole moieties are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For the target compound, a similar approach could be adapted by substituting the aldehyde group with a 5-hydroxyindole-ethylamine unit.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) are critical for confirming molecular weight and fragmentation patterns. For example, HRMS data (e.g., m/z 593.25778 [M + Na]+) and HPLC retention times (e.g., 6.34 min with 93.6% purity) are standard for validating structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should be used to resolve stereochemistry and confirm substituent positions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvate formation, or impurities. Cross-validate results using complementary techniques:
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., indole orientation) .
- Dynamic HPLC : Detect enantiomeric impurities by comparing retention times with chiral columns.
- Isotopic labeling : Trace unexpected peaks in MS/MS fragmentation .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions between indole and amino acid units.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .
Q. How does the 5-hydroxyindole moiety influence the compound’s biochemical activity?
- Methodological Answer : The 5-hydroxy group on the indole ring enhances hydrogen-bonding potential, which can be probed via:
- Molecular docking : Simulate interactions with serotonin receptors or enzymes (e.g., tryptophan hydroxylase).
- Fluorescence quenching assays : Measure binding affinity to proteins like albumin using Förster resonance energy transfer (FRET) .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer : Use in silico platforms:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility, logP, and bioavailability.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH variation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ or cytochrome P450 enzymes to identify metabolite profiles .
Contradiction Management
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?
- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor absorption). Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
